Tert-butyl 3-methyl-2-sulfanylbutanoate
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Overview
Description
Tert-butyl 3-methyl-2-sulfanylbutanoate is an organic compound with the molecular formula C₉H₁₈O₂S and a molecular weight of 190.31 g/mol . It is also known by its IUPAC name, tert-butyl 2-mercapto-3-methylbutanoate . This compound is characterized by the presence of a tert-butyl ester group and a sulfanyl (thiol) group, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-2-sulfanylbutanoate typically involves the esterification of 3-methyl-2-sulfanylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
3-methyl-2-sulfanylbutanoic acid+tert-butyl alcoholacid catalysttert-butyl 3-methyl-2-sulfanylbutanoate+water
Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-2-sulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Tert-butyl 3-methyl-2-sulfanylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its sulfanyl group can be functionalized to introduce various substituents.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving thiol groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, especially those containing thiol functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2-sulfanylbutanoate involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the sulfanyl and ester groups. The sulfanyl group can act as a nucleophile, attacking electrophilic centers in other molecules, while the ester group can undergo hydrolysis or reduction to form alcohols .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-mercaptoacetate
- Tert-butyl 2-mercaptopropanoate
- Tert-butyl 2-mercaptobutanoate
Uniqueness
Tert-butyl 3-methyl-2-sulfanylbutanoate is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in chemical reactions and its applications in research .
Properties
IUPAC Name |
tert-butyl 3-methyl-2-sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2S/c1-6(2)7(12)8(10)11-9(3,4)5/h6-7,12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFZZMIOZXLPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1702524-88-6 |
Source
|
Record name | tert-butyl 3-methyl-2-sulfanylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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